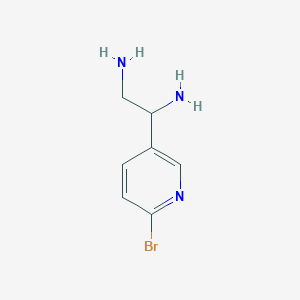
1-(6-Bromo-3-pyridyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromo-3-pyridyl)ethane-1,2-diamine is a chemical compound with the molecular formula C7H10BrN3 and a molecular weight of 216.08 g/mol . This compound features a bromine atom attached to a pyridine ring, which is further connected to an ethane-1,2-diamine moiety. The presence of both bromine and amine groups makes this compound versatile for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(6-Bromo-3-pyridyl)ethane-1,2-diamine typically involves the bromination of 3-pyridyl ethane-1,2-diamine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often incorporate automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
1-(6-Bromo-3-pyridyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions. Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: The amine groups can be oxidized to form imines or nitriles using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine nucleophile would yield a new amine derivative, while oxidation might produce an imine or nitrile compound.
Scientific Research Applications
1-(6-Bromo-3-pyridyl)ethane-1,2-diamine has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 1-(6-Bromo-3-pyridyl)ethane-1,2-diamine exerts its effects depends on its interaction with specific molecular targets. The bromine atom and amine groups allow the compound to form covalent bonds or hydrogen bonds with enzymes, receptors, or other biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(6-Bromo-3-pyridyl)ethane-1,2-diamine include:
1-(6-Chloro-3-pyridyl)ethane-1,2-diamine: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1-(6-Fluoro-3-pyridyl)ethane-1,2-diamine: The presence of a fluorine atom can lead to different chemical and biological properties due to the strong electronegativity of fluorine.
1-(6-Iodo-3-pyridyl)ethane-1,2-diamine:
The uniqueness of this compound lies in its specific reactivity profile and the balance of electronic and steric effects provided by the bromine atom.
Properties
Molecular Formula |
C7H10BrN3 |
|---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
1-(6-bromopyridin-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H10BrN3/c8-7-2-1-5(4-11-7)6(10)3-9/h1-2,4,6H,3,9-10H2 |
InChI Key |
OLPFNIUXYVIGGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(CN)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


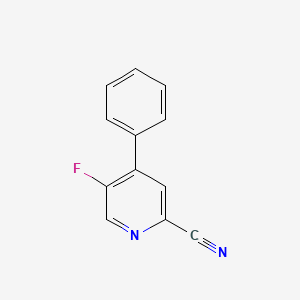
![4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile](/img/structure/B15238038.png)
![1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone](/img/structure/B15238043.png)
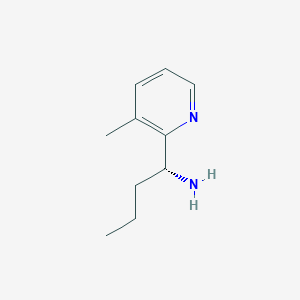


![Tert-Butyl 3-Amino-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate Oxalate](/img/structure/B15238078.png)
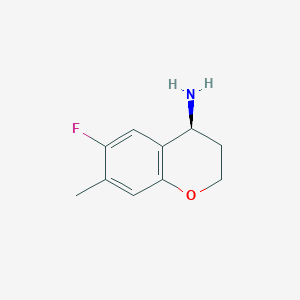
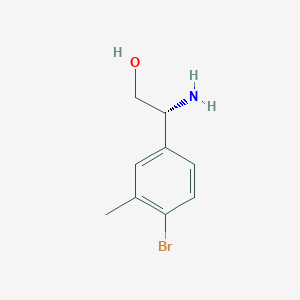

![(1R,2R)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15238100.png)
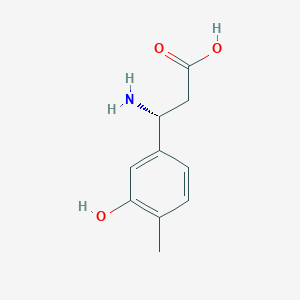

![(7S,8AR)-7-Methoxyoctahydropyrrolo[1,2-A]pyrazine](/img/structure/B15238120.png)
